2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-chlorophenyl group, two methyl groups at positions 3 and 6, and a carboxylic acid group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 3,6-dimethylquinoline.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3,6-dimethylquinoline in the presence of a suitable catalyst, such as piperidine, to form the intermediate 2-(4-chlorophenyl)-3,6-dimethylquinoline.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group at position 4, yielding the final product, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Esterification: Formation of esters.
Scientific Research Applications
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Lacks the methyl groups at positions 3 and 6.
3,6-Dimethylquinoline-4-carboxylic acid: Lacks the 4-chlorophenyl group.
2-Phenyl-3,6-dimethylquinoline-4-carboxylic acid: Lacks the chlorine atom on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl group and the methyl groups at positions 3 and 6. These substitutions enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-8-15-14(9-10)16(18(21)22)11(2)17(20-15)12-4-6-13(19)7-5-12/h3-9H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXUYIPAKAXFKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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